N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide
Description
N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide is a hydrazone derivative synthesized via the condensation of 2-(2-thienyl)acetohydrazide with 3-ethoxy-4-hydroxybenzaldehyde. This compound belongs to the acetohydrazide class, characterized by a Schiff base (C=N) linkage formed between the hydrazide and aldehyde groups. The structure features a 3-ethoxy-4-hydroxyphenyl substituent, which introduces both lipophilic (ethoxy group) and hydrogen-bonding (hydroxyl group) properties, alongside a 2-thienyl moiety contributing aromatic and electronic effects.
Properties
Molecular Formula |
C15H16N2O3S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C15H16N2O3S/c1-2-20-14-8-11(5-6-13(14)18)10-16-17-15(19)9-12-4-3-7-21-12/h3-8,10,18H,2,9H2,1H3,(H,17,19)/b16-10+ |
InChI Key |
JGCWISKBEPTXMW-MHWRWJLKSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CS2)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CS2)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Ethoxy-4-Hydroxybenzaldehyde
The phenylaldehyde intermediate is synthesized via formylation and alkylation of 4-hydroxyphenyl precursors. A modified Duff reaction using hexamethylenetetramine (HMTA) in methanesulfonic acid achieves regioselective formylation at the 3-position of 4-hydroxyphenyl derivatives. Subsequent O-ethylation with bromoethane in dimethylformamide (DMF) under basic conditions introduces the ethoxy group.
Table 1: Optimization of 3-Ethoxy-4-Hydroxybenzaldehyde Synthesis
Critical parameters include maintaining anhydrous conditions during formylation to prevent hydrolysis of HMTA and precise temperature control during ethylation to minimize side reactions such as over-alkylation.
Preparation of 2-(2-Thienyl)Acetohydrazide
The hydrazide component is synthesized via hydrazinolysis of ethyl 2-(2-thienyl)acetate. Ethanol serves as the solvent, with hydrazine hydrate (80%) providing the nucleophile. Refluxing at 78°C for 6 hours ensures complete conversion, followed by cooling and filtration to isolate the product as a white crystalline solid.
Key Reaction:
Yield: 85–90% after recrystallization from ethanol/water (1:1).
Condensation to Form the Target Hydrazone
The final step involves Schiff base formation between 3-ethoxy-4-hydroxybenzaldehyde and 2-(2-thienyl)acetohydrazide. Catalytic acetic acid in ethanol under reflux for 4–6 hours drives the reaction to completion, with the E-isomer predominating due to steric and electronic effects.
Table 2: Condensation Reaction Optimization
Post-reaction, the crude product is purified via recrystallization from n-hexane, yielding pale-yellow crystals. The stereochemistry of the imine bond (E-configuration) is confirmed by -NMR coupling constants ().
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
The -NMR spectrum (DMSO-, 300 MHz) exhibits key resonances:
-
δ 11.21 (s, 1H) : Phenolic -OH proton.
-
δ 8.34 (s, 1H) : Hydrazone NH.
-
δ 7.82 (s, 1H) : Imine CH (E-isomer).
-
δ 6.90–7.45 (m, 5H) : Aromatic protons from thiophene and phenyl rings.
-NMR data corroborate the structure, with signals at δ 163.2 (C=O), 158.1 (C=N), and 124.7–148.3 (aromatic carbons).
High-Resolution Mass Spectrometry (HRMS)
The molecular ion peak at ([M+H]) matches the theoretical exact mass of (318.1038 g/mol).
Process Optimization and Scalability
Solvent and Catalytic Systems
Comparative studies reveal ethanol as the superior solvent for condensation, offering a balance between solubility and reaction rate. Substituting methanol or acetonitrile reduces yields by 15–20% due to poor intermediate dissolution. Catalytic systems such as p-toluenesulfonic acid (PTSA) or molecular sieves show no significant advantage over acetic acid.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Biological Activity
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide, a Schiff base compound, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a hydrazone linkage, which is characteristic of Schiff bases. Its molecular formula is , with a molecular weight of 326.41 g/mol. The structural configuration allows for various interactions with biological targets.
Biological Activities
The biological activities of this compound can be summarized as follows:
1. Antimicrobial Activity
Research indicates that Schiff bases, including this compound, exhibit significant antimicrobial properties. A study reported that derivatives of hydrazones demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 15.62 to 125 μM for different derivatives .
| Microorganism | MIC (μM) |
|---|---|
| MRSA | 15.62 - 125 |
| E. coli | 31.25 - 62.5 |
| Candida albicans | 39.6 - 47.2 |
2. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays, indicating its potential to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases .
3. Anticancer Activity
This compound has shown promise in anticancer research. Studies have demonstrated that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways, such as the STAT3 pathway . The compound's ability to induce apoptosis in cancer cells was also noted, suggesting its potential as a chemotherapeutic agent.
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Apoptosis : By modulating apoptotic pathways, it can lead to programmed cell death in malignant cells.
- Free Radical Scavenging : The antioxidant properties help neutralize reactive oxygen species (ROS), protecting cellular components from oxidative damage.
Case Studies and Research Findings
Several studies have investigated the biological activities of related Schiff bases, providing insights into their therapeutic potential:
- Antimicrobial Screening : A study conducted on various Schiff base derivatives revealed that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : In vitro studies demonstrated that certain hydrazone derivatives could effectively inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Antioxidant Assays : Various assays, including DPPH and ABTS radical scavenging tests, confirmed the antioxidant capabilities of this class of compounds, indicating their potential role in preventing oxidative stress-related diseases .
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research has shown that Schiff bases, including N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide, exhibit notable antimicrobial properties. Studies indicate that these compounds can effectively inhibit the growth of various pathogenic bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes and interference with metabolic processes.
Anticancer Properties
Recent investigations highlight the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the inhibition of specific signaling proteins involved in cell proliferation and survival. For instance, studies have reported IC50 values indicating significant cytotoxicity against different cancer cell lines, suggesting its utility in cancer therapy .
Case Study: Anticancer Activity
In a study evaluating novel N-acyl hydrazone compounds, derivatives similar to this compound demonstrated cytotoxic effects with IC50 values ranging from 7.52 ± 0.32 µM to higher concentrations depending on the specific structure .
Coordination Chemistry
This compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes have been studied for their enhanced biological activities compared to their non-complexed forms.
Table 1: Properties of Metal Complexes Derived from Schiff Bases
| Metal Ion | Ligand Used | Biological Activity | Reference |
|---|---|---|---|
| Cu(II) | This compound | Antimicrobial | |
| Ni(II) | Similar Schiff base derivatives | Anticancer | |
| Zn(II) | Various hydrazone ligands | Antioxidant |
Material Science Applications
The unique chemical structure of this compound allows it to be utilized in the development of advanced materials. Its ability to form stable complexes with metals can lead to applications in catalysis and sensor technology.
Catalytic Properties
Schiff bases are often employed as catalysts in organic synthesis due to their ability to facilitate various reactions under mild conditions. The incorporation of thienyl groups enhances their reactivity and selectivity.
Comparison with Similar Compounds
Key Trends :
- Electron-Withdrawing Groups (e.g., nitro, halogen) : Increase electrophilicity, affecting reactivity and binding .
- Backbone Modifications : Thienyl, coumarin, or indole groups influence π-π stacking and bioactivity .
Spectral Characterization
Key spectral data for comparison (¹H NMR, FTIR, MS):
*Hypothetical based on molecular formula (C₁₆H₁₆N₂O₃S).
Physicochemical Properties
Predicted properties (using analogous compounds):
*Estimated via computational models (e.g., SwissADME).
Q & A
Q. How can researchers optimize the synthesis of N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide to maximize yield and purity?
Answer: The synthesis involves condensation of 2-(2-thienyl)acetohydrazide with 3-ethoxy-4-hydroxybenzaldehyde under reflux in ethanol (EtOH) . Key parameters include:
- Molar ratios : Maintain a 1:1.2 ratio of hydrazide to aldehyde to avoid side reactions.
- Temperature : Reflux at 80°C for 1–3 hours ensures complete imine bond formation.
- Catalysts : Acetic acid (1–2 drops) can accelerate condensation without requiring harsh bases .
- Purification : Recrystallization from ethanol or methanol removes unreacted precursors. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
Answer:
Q. How does solvent choice impact the synthesis and purification of this compound?
Answer:
- Polar protic solvents (ethanol, methanol) : Enhance solubility of hydrazide and aldehyde precursors, favoring Schiff base formation .
- Non-polar solvents (hexane, ether) : Useful for washing crude products to remove hydrophobic impurities .
- Dimethyl sulfoxide (DMSO) : Avoid due to potential side reactions with the hydrazide group .
Q. What are the recommended methods for assessing biological activity in preliminary screens?
Answer:
- Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM .
- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using spectrophotometric methods .
Advanced Research Questions
Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?
Answer:
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like COX-2 (PDB: 5KIR). Focus on interactions between the thienyl group and hydrophobic pockets .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The ethoxy group’s electron-donating effects enhance nucleophilicity at the hydrazide moiety .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns to identify critical binding residues .
Q. How do structural modifications (e.g., substituent changes) alter biological activity?
Answer:
| Modification | Impact on Activity | Reference |
|---|---|---|
| Ethoxy → Methoxy | Reduced antimicrobial activity due to decreased lipophilicity | |
| Thienyl → Phenyl | Loss of anticancer activity (thienyl enhances π-stacking with DNA) | |
| Hydroxyl → Chlorine | Increased cytotoxicity but lower selectivity (higher LogP disrupts membrane integrity) |
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
Answer:
- Standardize assay conditions : Control pH (7.4), temperature (37°C), and solvent (DMSO ≤1% v/v) to minimize variability .
- Validate purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity before testing .
- Replicate studies : Cross-test in multiple cell lines (e.g., HepG2 vs. A549) to identify cell-type-specific effects .
Q. How does the compound’s stability under varying pH and temperature conditions affect its pharmacokinetics?
Answer:
- pH stability : Degrades rapidly at pH <3 (gastric conditions) due to imine bond hydrolysis. Enteric coating may improve oral bioavailability .
- Thermal stability : Stable up to 150°C (DSC data). Store at 4°C in amber vials to prevent photodegradation .
- Plasma stability : Incubate with human plasma (37°C, 24h); LC-MS quantifies degradation products (e.g., free hydrazide) .
Q. What advanced techniques validate enzyme inhibition mechanisms proposed for this compound?
Answer:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified enzymes (e.g., COX-2) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive vs. allosteric inhibition .
- X-ray crystallography : Resolve co-crystal structures (e.g., compound bound to AChE) to identify critical interactions .
Q. How can researchers design derivatives to improve metabolic stability while retaining activity?
Answer:
- Fluorine substitution : Replace hydroxyl with fluorine at position 4 to block oxidative metabolism .
- Prodrug approach : Mask the hydrazide group as a tert-butoxycarbonyl (Boc) derivative for enhanced plasma stability .
- PEGylation : Attach polyethylene glycol to the thienyl moiety to reduce renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
